6-chloro-2-(propan-2-yl)pyrimidin-4-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-2-propan-2-yl-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O/c1-4(2)7-9-5(8)3-6(11)10-7/h3-4H,1-2H3,(H,9,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYFHLNPUIWQMTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CC(=O)N1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reaction Mechanisms and Reactivity of 6 Chloro 2 Propan 2 Yl Pyrimidin 4 Ol
Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyrimidine (B1678525) Ring
The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. nih.govumich.edu This electronic characteristic makes the carbon atoms at positions 2, 4, and 6 susceptible to attack by nucleophiles. wikipedia.orgyoutube.com Such reactions proceed via a nucleophilic aromatic substitution (SNAr) mechanism, which is a critical pathway for the functionalization of this heterocycle. wikipedia.orgmasterorganicchemistry.com
The general SNAr mechanism involves a two-step process:
Addition Step: A nucleophile attacks an electron-deficient carbon atom of the aromatic ring, breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orgopenstax.orglibretexts.org
Elimination Step: The leaving group, typically a halide, departs, restoring the aromaticity of the ring and yielding the substituted product. libretexts.orgopenstax.org
The stability of the Meisenheimer complex is a crucial factor determining the reaction's feasibility. In pyrimidines, the negative charge of this intermediate can be delocalized onto the ring nitrogens, which provides significant stabilization, thereby facilitating the reaction. libretexts.orgproquest.com
Mechanistic Studies of Halogen Displacement at the C-6 Position
The chlorine atom at the C-6 position of 6-chloro-2-(propan-2-yl)pyrimidin-4-ol serves as a leaving group in SNAr reactions. The C-6 position, being alpha to one ring nitrogen and para to the other, is an activated site for nucleophilic attack. wikipedia.orgbaranlab.org The reaction is initiated by the attack of a nucleophile at C-6, leading to the formation of a tetrahedral Meisenheimer intermediate. The negative charge in this intermediate is effectively stabilized through resonance, with delocalization involving the adjacent nitrogen atom (N-1) and the para-nitrogen atom (N-3). This delocalization lowers the activation energy for the formation of the intermediate, making the substitution reaction favorable. Subsequently, the chloride ion is eliminated, and the aromatic pyrimidine ring is reformed.
Influence of the Propan-2-yl Group on Ring Reactivity and Regioselectivity
Substituents on the pyrimidine ring can significantly influence its reactivity and the regioselectivity of SNAr reactions. wuxiapptec.com The propan-2-yl (isopropyl) group at the C-2 position is an electron-donating group (EDG) via an inductive effect.
Reactivity: By donating electron density to the ring, the propan-2-yl group slightly deactivates the pyrimidine system towards nucleophilic attack compared to an unsubstituted or electron-withdrawn ring. This is because it partially counteracts the inherent electron deficiency of the ring, making the carbon atoms less electrophilic.
Tautomerism and Isomerization Phenomena in Pyrimidinols
A critical aspect of the chemistry of hydroxypyrimidines is their existence in tautomeric forms. chemicalbook.com Tautomers are constitutional isomers that readily interconvert, often through the migration of a proton. libretexts.orglibretexts.org
Keto-Enol Tautomerism in this compound and Related Systems
The compound this compound can exist in equilibrium with its keto tautomer, 6-chloro-2-(propan-2-yl)pyrimidin-4(3H)-one . This phenomenon is a form of keto-enol tautomerism.
Enol Form: this compound
Keto Form: 6-chloro-2-(propan-2-yl)pyrimidin-4(3H)-one
For most hydroxypyridines and hydroxypyrimidines, the equilibrium in solution and in the solid state heavily favors the keto (or "one") form. nih.govresearchgate.net Studies on the parent 4-hydroxypyrimidine (B43898) show that the pyrimidinone tautomer is more stable. chemicalbook.comnih.gov This preference is attributed to the greater stability of the amide-like functionality within the ring in the keto form compared to the enol form. A study on the related compound 2-isopropyl-6-methylpyrimidin-4-ol confirmed that it undergoes enol-to-keto tautomerism during crystallization, existing as the pyrimidin-4(3H)-one in the solid state. nih.gov It is therefore highly probable that this compound also exists predominantly as its keto tautomer.
Interactive Data Table: Tautomeric Forms
| Tautomer Name | Structure Type | Key Functional Groups |
| This compound | Enol (aromatic alcohol) | C-OH, C=N |
| 6-chloro-2-(propan-2-yl)pyrimidin-4(3H)-one | Keto (lactam/amide) | C=O, N-H |
Impact of Tautomeric Forms on Reaction Pathways and Derivatization
The predominance of one tautomer over the other has significant consequences for the chemical reactivity and potential derivatization pathways.
Reactions of the Enol Form (pyrimidin-4-ol): If the minor enol form were to react, the hydroxyl group would behave as a typical phenol. It could undergo O-alkylation or O-acylation with appropriate electrophiles.
Reactions of the Keto Form (pyrimidin-4-one): Since the keto form is dominant, its reactivity profile is more relevant. This tautomer contains an amide-like N-H group and a carbonyl group. The nitrogen atom is nucleophilic and can be targeted for N-alkylation or N-acylation. The carbonyl oxygen is a site for protonation or coordination to Lewis acids. Reactions with electrophiles are more likely to occur at the ring nitrogen than the exocyclic oxygen. researchgate.net Therefore, derivatization of this compound would most likely result in N-substituted products rather than O-substituted products.
Electrophilic and Radical Reactions on Pyrimidine Derivatives
While pyrimidines are primarily reactive towards nucleophiles, they can undergo electrophilic and radical reactions under certain conditions.
Electrophilic Reactions: Due to the electron-withdrawing nature of the two ring nitrogens, the pyrimidine ring is strongly deactivated towards electrophilic aromatic substitution. wikipedia.orgresearchgate.net Such reactions are generally difficult unless the ring is substituted with strong electron-donating (activating) groups like hydroxyl (-OH) or amino (-NH2) groups. researchgate.netresearchgate.net When electrophilic substitution does occur, it happens at the C-5 position, which is the most electron-rich (or least electron-deficient) carbon atom in the ring. wikipedia.orgresearchgate.net
Radical Reactions: The pyrimidine ring can also participate in radical reactions. wikipedia.org Free radical attack has been observed, and various pyrimidine derivatives can be generated through radical-mediated pathways. nih.gov For instance, radical-induced damage to DNA can involve the addition of radicals to the C5-C6 double bond of pyrimidine bases. nih.gov Specific synthetic methods utilizing radical mechanisms, such as the functionalization of pyrimidine rings, have also been developed. The site of radical attack can vary depending on the specific radical and the substitution pattern on the pyrimidine ring. acs.org
Derivatization and Functionalization Studies of the 6 Chloro 2 Propan 2 Yl Pyrimidin 4 Ol Scaffold
Modifications at the Hydroxyl Group (O-Functionalization)
The hydroxyl group at the C-4 position of the pyrimidine (B1678525) ring exists in tautomeric equilibrium with its keto form, pyrimidin-4(3H)-one. This group is a prime target for functionalization, most commonly through O-alkylation to form ether derivatives. The activation of the hydroxyl group is a standard method for preparing it for nucleophilic substitution. mdpi.com In related pyrimidine systems, such as 3-alkyl-5-phenyl-3H- nih.govnih.govbiomedpharmajournal.orgtriazolo[4,5-d]pyrimidin-7(6H)-ones, regioselective alkylation has been studied extensively. These studies show that reactions with various alkylating agents in aprotic solvents can lead to both N- and O-alkylation, with the regioselectivity being influenced by the size and shape of the alkylating agent and the reaction temperature. researchgate.net
For instance, the alkylation of related hydroxy-pyrimidine derivatives has been shown to yield O-alkylated products, which can subsequently influence the reactivity of other positions on the ring. chemrxiv.org While direct O-alkylation of 6-chloro-2-(propan-2-yl)pyrimidin-4-ol is a feasible and expected pathway, the resulting alkoxy group can itself act as a leaving group under certain conditions, a factor that must be considered in subsequent synthetic steps. chemrxiv.org
Functionalization at the Chloro Group (C-6 Position)
The chlorine atom at the C-6 position is highly susceptible to nucleophilic aromatic substitution (SNAr), making it an ideal site for introducing structural diversity. This reaction is a cornerstone for the synthesis of polysubstituted pyrimidines. nih.gov The electron-withdrawing nature of the pyrimidine ring nitrogens facilitates the displacement of the chloride ion by a wide array of nucleophiles.
Common nucleophiles used to functionalize the C-6 position include primary and secondary amines, thiols, and alkoxides. In a study on the related 4,6-dichloro-5-nitropyrimidine, the first amino-substituent was readily introduced by reaction with an amine like cyclopentylamine, yielding the monoamino derivative in high yield. nih.gov A second SNAr reaction under more forceful conditions can then substitute the remaining chlorine atom. nih.gov Similarly, studies on 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine have shown that the chloro group can be efficiently displaced by S-nucleophiles such as sodium thiophenoxide (NaSPh) and sodium ethanethiolate (NaSEt) in DMF. biomedpharmajournal.org
Interestingly, research on 6-alkoxy-4-chloro-5-nitropyrimidines revealed that reaction with primary amines under mild conditions led to the unexpected substitution of not only the chlorine atom but also the alkoxy group, resulting in symmetrically 4,6-diamino-substituted pyrimidines. chemrxiv.org This highlights the nuanced reactivity of the scaffold, where a group introduced via O-functionalization (Section 4.1) can be replaced in a subsequent C-6 functionalization step. This process underscores that the leaving group capability of an alkoxy group can, in certain activated systems, compete with or even exceed that of a chlorine atom. chemrxiv.org
| Reactant System | Nucleophile | Reaction Conditions | Product Type | Reference |
|---|---|---|---|---|
| 4,6-dichloro-5-methoxypyrimidine | Cyclopentylamine | - | 4-amino-6-chloro-5-methoxypyrimidine | nih.gov |
| 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine | Sodium thiophenoxide (NaSPh) | DMF | 6-(phenylthio)-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine | biomedpharmajournal.org |
| 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine | Benzylhydrazine | Ethanol, reflux | 6-(2-benzylhydrazinyl)-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine | biomedpharmajournal.org |
| 6-alkoxy-4-chloro-5-nitropyrimidine | N-benzylamine | DCM, TEA, room temperature | N4,N6-dibenzyl-5-nitropyrimidine-4,6-diamine | chemrxiv.org |
Transformations Involving the Pyrimidine Ring Nitrogens
The nitrogen atoms at positions 1 and 3 of the pyrimidine ring are also potential sites for chemical modification, typically through N-alkylation. Such transformations can significantly alter the molecule's steric and electronic properties, which is often a key step in optimizing biological activity. While direct alkylation of pyrimidine derivatives with alkyl halides under basic conditions can occur, it often leads to a mixture of N-7 and N-9 regioisomers in related purine (B94841) systems, with the thermodynamically more stable isomer usually predominating. nih.gov
Methodologies for achieving regioselective N-alkylation are therefore of significant interest. In the case of 6-chloropurine, a related nitrogenous heterocycle, regioselective N7-tert-butylation was achieved using tert-butyl bromide in the presence of a Lewis acid like SnCl4, which preferentially yielded the kinetically controlled N7-isomer. nih.gov Other studies on triazolopyrimidines have shown that alkylation can occur simultaneously on both the pyrimidine and the fused triazole ring, with selectivity depending on the reaction conditions. researchgate.net N-alkylation of the pyrimidine ring in the this compound scaffold can also lead to the formation of pyrimidinium salts, which can act as intermediates for further ring transformation reactions, offering a pathway to other heterocyclic systems. nih.gov
Introduction of Diverse Chemical Moieties for Structure-Activity Exploration
The ultimate goal of derivatizing the this compound scaffold is to explore the structure-activity relationships (SAR) that govern its biological effects. By systematically introducing a wide variety of chemical moieties at the different functionalization sites (hydroxyl, chloro, and ring nitrogens), researchers can build libraries of analogue compounds for screening. nih.govmedwinpublishers.com This approach is fundamental to drug and agrochemical development. nih.gov
SAR studies on related pyrimidine and quinoline (B57606) structures have yielded valuable insights. For example, in a series of 6-chloro-4-(2-chlorophenyl)-3-(2-hydroxyethyl)quinolin-2(1H)-one derivatives evaluated for anti-hepatitis B virus activity, modifications at the hydroxyl and other positions led to the identification of a compound with potent inhibitory activity against HBV DNA replication. nih.gov Similarly, SAR studies on 1-phenylbenzazepines, which often contain a 6-chloro substituent, have explored how variations at multiple positions affect affinity and selectivity for dopamine (B1211576) receptors. mdpi.com
The introduction of different substituents can modulate properties such as:
Target Binding: Specific groups can form key hydrogen bonds, hydrophobic interactions, or other contacts with a biological target, such as an enzyme or receptor. medwinpublishers.comresearchgate.net
Physicochemical Properties: Functionalization can alter solubility, metabolic stability, and cell permeability, which are critical for bioavailability. mdpi.comnih.gov
Selectivity: Modifying the scaffold can enhance selectivity for the intended biological target over off-targets, thereby reducing potential side effects. researchgate.net
The diverse biological activities reported for pyrimidine derivatives, including anticancer, antiviral, antibacterial, and anti-inflammatory effects, underscore the importance of this scaffold in medicinal chemistry. orientjchem.orgorientjchem.orgnih.gov The strategic functionalization of the this compound core provides a powerful tool for discovering new therapeutic agents.
| Scaffold/Derivative Class | Introduced Moieties | Biological Activity Investigated | Reference |
|---|---|---|---|
| 6-Substituted pyrimidine-2,4-diones | Various substituted phenyl rings | Antibacterial | medwinpublishers.com |
| 2-Arylvinylquinolines | Various C6 substituents and benzenoid substituents | Antimalarial | nih.gov |
| 6-chloro-4-(2-chlorophenyl)-3-(2-hydroxyethyl) quinolin-2(1H)-one derivatives | Various esters and ethers at the hydroxyethyl (B10761427) side chain | Anti-Hepatitis B Virus (HBV) | nih.gov |
| 6-chloro-1-phenylbenzazepines | Amino, methanesulfonamide, methyl, and allyl groups | Dopamine D1 Receptor Antagonism | mdpi.com |
| Pyrido[2,3-d]pyrimidin-7-ones | Substitutions on a phenylamino (B1219803) moiety | Abl Kinase Inhibition (Anticancer) | researchgate.net |
Lack of Specific Research Data Precludes In-Depth Theoretical Analysis of this compound
Computational chemistry provides powerful tools to predict and understand the behavior of molecules. Techniques such as Density Functional Theory (DFT), molecular dynamics, and Quantitative Structure-Activity Relationship (QSAR) are routinely used to explore the electronic structure, stability, and potential biological activity of chemical compounds. However, the application of these methods requires specific research to be conducted on the molecule of interest.
For this compound, the necessary quantum chemical calculations, simulations, and modeling studies to populate the requested detailed outline have not been published. This includes a lack of specific data on its electronic properties, conformational analysis, and interactions with biological targets. Without such foundational research, any attempt to create the specified article would be speculative and not meet the required standards of scientific accuracy and authoritativeness.
Further research, specifically targeting this compound through computational methods, would be required to provide the detailed findings necessary to construct the requested scientific article.
Theoretical and Computational Chemistry Investigations
Quantitative Structure-Activity Relationship (QSAR) Methodologies.
Development of Predictive Models for Molecular Interaction Profiles
No published studies were identified that detail the development of predictive models, such as QSAR or pharmacophore models, specifically for 6-chloro-2-(propan-2-yl)pyrimidin-4-ol.
Analysis of Structural Descriptors Influencing Target Binding
There is no available research analyzing the specific structural descriptors of this compound (e.g., its chlorine substituent, isopropyl group, and hydroxyl group) and their influence on binding to any specific biological target.
Advanced Spectroscopic and Analytical Research Techniques
High-Resolution Mass Spectrometry for Mechanistic Pathway Elucidation and Degradation Product Characterization
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise elemental composition of 6-chloro-2-(propan-2-yl)pyrimidin-4-ol and for identifying its degradation products. By providing highly accurate mass measurements, HRMS allows for the confident assignment of molecular formulas to the parent ion and its various fragments, which is fundamental to elucidating fragmentation pathways and understanding degradation mechanisms.
In a typical electron ionization (EI) mass spectrum of this compound, the molecular ion peak ([M]⁺) would be observed, with a characteristic isotopic pattern due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). The fragmentation of this compound is expected to proceed through several key pathways, driven by the relative stability of the resulting ions and neutral losses.
Expected Fragmentation Pathways:
Loss of the Isopropyl Group: A common fragmentation pathway would involve the cleavage of the bond between the pyrimidine (B1678525) ring and the isopropyl group, leading to the loss of a propyl radical (•C₃H₇) or propene (C₃H₆) via a rearrangement.
Loss of Chlorine: The cleavage of the carbon-chlorine bond would result in the loss of a chlorine radical (•Cl), a characteristic fragmentation for chlorinated compounds.
Ring Fragmentation: The pyrimidine ring itself can undergo cleavage, leading to various smaller charged fragments. This is often initiated after the initial loss of substituents.
Loss of CO (from the tautomeric form): Given the presence of the hydroxyl group, this compound can exist in tautomeric equilibrium with 6-chloro-2-(propan-2-yl)pyrimidin-4(3H)-one. The keto form can undergo fragmentation involving the loss of a neutral carbon monoxide molecule.
The characterization of degradation products, for instance from forced degradation studies under acidic, basic, oxidative, or photolytic conditions, would also heavily rely on HRMS. By comparing the mass spectra of the stressed samples with that of the original compound, novel peaks corresponding to degradation products can be identified. The accurate mass data would then be used to propose the elemental composition of these products, providing critical insights into the degradation pathways.
Interactive Data Table: Predicted Mass Spectrometry Fragmentation for this compound
| Fragment Ion | Proposed Structure | m/z (for ³⁵Cl) | Plausible Neutral Loss |
| [M]⁺ | [C₇H₉ClN₂O]⁺ | 188 | - |
| [M - CH₃]⁺ | [C₆H₆ClN₂O]⁺ | 173 | •CH₃ |
| [M - C₃H₇]⁺ | [C₄H₂ClN₂O]⁺ | 145 | •C₃H₇ |
| [M - Cl]⁺ | [C₇H₉N₂O]⁺ | 153 | •Cl |
| [M - CO]⁺ | [C₆H₉ClN₂]⁺ | 156 | CO |
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Elucidation and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom, respectively.
¹H NMR Spectroscopy:
The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule.
Isopropyl Group: This will appear as a septet for the single methine proton (-CH) and a doublet for the six equivalent methyl protons (-CH₃). The coupling between these protons will be evident.
Pyrimidine Ring Proton: A singlet corresponding to the proton at the C5 position of the pyrimidine ring is anticipated.
Hydroxyl/Amide Proton: A broad singlet for the hydroxyl (-OH) or amide (-NH) proton (depending on the tautomeric form and solvent) would be observed. Its chemical shift can be highly variable and it may exchange with D₂O.
¹³C NMR Spectroscopy:
The carbon-13 NMR spectrum will provide information on each unique carbon atom in the molecule.
Isopropyl Group: Two distinct signals are expected: one for the methine carbon and another for the two equivalent methyl carbons.
Pyrimidine Ring Carbons: The four carbon atoms of the pyrimidine ring will each produce a separate signal, with their chemical shifts influenced by the attached functional groups (chlorine, nitrogen, hydroxyl/carbonyl, and isopropyl). The carbon bearing the chlorine atom (C6) and the carbonyl/hydroxyl-bearing carbon (C4) would be significantly deshielded.
Advanced NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule. Furthermore, variable-temperature NMR studies could provide insights into the dynamics of tautomerism between the -ol and -one forms.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm, relative to TMS) for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C2-CH-(CH₃)₂ | ~3.0-3.5 (septet) | ~35-40 |
| C2-CH-(CH ₃)₂ | ~1.2-1.4 (doublet) | ~20-25 |
| C5-H | ~6.0-6.5 (singlet) | ~100-110 |
| C4-OH / N3-H | Variable (broad singlet) | - |
| C2 | - | ~160-165 |
| C4 | - | ~165-170 |
| C5 | - | ~100-110 |
| C6 | - | ~150-155 |
Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in this compound by measuring the absorption of infrared radiation, which excites molecular vibrations.
The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various structural features.
O-H/N-H Stretching: A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the presence of the hydroxyl (-OH) group of the pyrimidinol tautomer or the N-H group of the pyrimidinone tautomer.
C-H Stretching: Absorptions in the 2850-3000 cm⁻¹ region are due to the stretching vibrations of the C-H bonds in the isopropyl group.
C=O Stretching: A strong absorption band between 1650-1700 cm⁻¹ would be indicative of the carbonyl group in the pyrimidinone tautomer.
C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the pyrimidine ring are expected to appear in the 1400-1650 cm⁻¹ region.
C-Cl Stretching: The absorption due to the carbon-chlorine bond stretching is typically found in the fingerprint region, around 600-800 cm⁻¹.
By analyzing the presence and position of these characteristic bands, the functional groups within the molecule can be confirmed.
Interactive Data Table: Predicted FTIR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H/N-H Stretch | Hydroxyl/Amide | 3200-3600 | Broad, Medium-Strong |
| C-H Stretch | Isopropyl | 2850-3000 | Medium-Strong |
| C=O Stretch | Carbonyl (in tautomer) | 1650-1700 | Strong |
| C=N/C=C Stretch | Pyrimidine Ring | 1400-1650 | Medium-Strong |
| C-Cl Stretch | Chloroalkene | 600-800 | Medium |
Chromatographic Methods for Purity Assessment and Mechanistic Studies (e.g., HPLC, GC-MS)
Chromatographic techniques are essential for determining the purity of this compound and for separating it from starting materials, byproducts, and degradation products.
High-Performance Liquid Chromatography (HPLC): HPLC is the most widely used technique for the purity assessment of non-volatile and thermally labile compounds like the target molecule. nih.gov A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of water (often with a pH modifier like formic acid or ammonium (B1175870) acetate) and an organic solvent like acetonitrile (B52724) or methanol, would be suitable for its analysis. The compound would be detected using a UV detector, likely at a wavelength where the pyrimidine ring shows strong absorbance. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable derivatives of the compound, or for the analysis of certain degradation products, GC-MS can be a powerful tool. isotope.com The sample is injected into a gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the column. The separated components then enter the mass spectrometer for detection and identification. This technique is particularly useful for identifying volatile impurities or degradation products.
Both HPLC and GC-MS can be coupled with mass spectrometry (LC-MS and GC-MS) to provide not only separation but also structural information on the separated components, making them invaluable for mechanistic studies of the compound's formation and degradation. nih.gov
Role of 6 Chloro 2 Propan 2 Yl Pyrimidin 4 Ol As a Synthetic Intermediate and Privileged Scaffold
Precursor for Fused Heterocyclic Systems
The structure of 6-chloro-2-(propan-2-yl)pyrimidin-4-ol is primed for elaboration into more complex, fused-ring systems. The presence of the chlorine atom at the 6-position provides a reactive handle for nucleophilic substitution and cross-coupling reactions, while the pyrimidine (B1678525) ring itself can participate in various cyclization strategies.
Synthesis of Pyrimido-fused Ring Systems
Fused pyrimidines are of significant interest due to their wide spectrum of biological activities. researchgate.netresearchgate.net The this compound scaffold is an ideal precursor for constructing pyrimido-fused systems, such as pyrimido[4,5-d]pyrimidines. researchgate.net The general strategy involves leveraging the reactive chloro group to introduce functionalities that can subsequently undergo intramolecular cyclization. For instance, substitution of the chlorine with an appropriate nucleophile, followed by reaction at an adjacent ring nitrogen or a substituent, can lead to the formation of a new fused ring. Various methods, including thermal cyclizations and microwave-assisted reactions, have been shown to be effective in synthesizing such bicyclic systems from suitably substituted pyrimidine precursors. researchgate.net
Development of Complex Polycyclic Pyrimidine Derivatives
Beyond simple bicyclic systems, this compound is instrumental in developing more complex polycyclic pyrimidine derivatives. Multi-step synthetic sequences often begin with the pyrimidine core, building out additional rings through sequential reactions. A common and powerful approach involves palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, at the chloro-position to install new carbon-carbon or carbon-nitrogen bonds. mdpi.com These reactions introduce new appendages to the pyrimidine ring, which can be designed to contain functional groups that facilitate subsequent intramolecular cyclization reactions, leading to the formation of intricate, multi-ring structures with defined three-dimensional shapes. researchgate.netmdpi.com This diversity-oriented synthesis approach allows for the creation of libraries of complex molecules built upon the pyrimidine scaffold. researchgate.net
Building Block in Materials Science Research
While heavily utilized in medicinal chemistry, the pyrimidine scaffold is also a valuable building block for functional organic materials. benthamdirect.commdpi.comresearchgate.net Pyrimidine's electron-withdrawing nature, aromaticity, and capacity for strong dipolar interactions make it a desirable component in π-conjugated materials. benthamdirect.comresearchgate.net These materials are of great interest for applications in optoelectronics, including as liquid crystals, sensors, and components of light-emitting diodes (LEDs). benthamdirect.commdpi.com
The substitution pattern of this compound offers multiple points for modification, allowing for the fine-tuning of electronic and physical properties. The chloro group can be replaced via cross-coupling reactions to extend the π-conjugated system, a key strategy for developing materials with specific charge-transport or luminescent properties. researchgate.netrsc.org The ability of the pyrimidine core to participate in intermolecular interactions, such as hydrogen bonding and π-π stacking, also allows for the design of self-assembling materials and highly structured molecular architectures. mdpi.com
Scaffold for Investigating Molecular Interactions with Biological Targets
The concept of a privileged scaffold is central to modern drug discovery, and the pyrimidine ring is a prime example. nih.govresearchgate.net Its derivatives have been shown to interact with a multitude of biological targets, particularly protein kinases. nih.govnih.gov The this compound structure provides a versatile platform for designing molecules to probe and modulate these interactions. The pyrimidine core often serves as the key anchoring element within a protein's binding site, while the substituents at the 2-, 4-, and 6-positions can be modified to enhance potency, selectivity, and pharmacokinetic properties. researchgate.netacs.org
Design Principles for Target-Oriented Molecular Probes
The creation of effective molecular probes to study biological systems is guided by several key principles, including high target selectivity and affinity, cell permeability, and synthetic accessibility. researchgate.net The this compound scaffold is an excellent starting point for such designs.
Key Design Principles for Molecular Probes:
| Principle | Description | Relevance of the this compound Scaffold |
| Target Selectivity & Affinity | The probe must bind strongly and specifically to the intended biological target over others. | The pyrimidine core can be decorated with various functional groups to achieve specific hydrogen bonding, hydrophobic, and π-stacking interactions within a target's binding pocket. researchgate.net |
| Functional Handles | The probe needs a reactive site to attach reporter groups (e.g., fluorophores, biotin) without disrupting target binding. | The reactive chlorine at the 6-position is an ideal handle for chemical modification and conjugation. |
| Physicochemical Properties | The probe must have appropriate solubility and cell permeability to reach its target in a complex biological environment. | The isopropyl group enhances lipophilicity, which can aid in membrane permeability, while other parts of the molecule can be modified to balance solubility. |
| Synthetic Accessibility | The probe and its analogues should be synthesizable in an efficient and economical manner to enable structure-activity relationship studies. | Pyrimidine chemistry is well-established, allowing for reliable and versatile synthetic routes. mdpi.com |
By applying these principles, the scaffold can be systematically modified to develop potent and selective probes for target identification and validation. researchgate.net
Bioisosteric Replacement Strategies Utilizing the Pyrimidine Core
Bioisosterism—the replacement of a functional group within a molecule with another group that retains similar physical and chemical properties—is a cornerstone of rational drug design. nih.govmdpi.comcambridgemedchemconsulting.com This strategy is used to optimize a lead compound's potency, selectivity, metabolic stability, or toxicity profile. mdpi.com The pyrimidine scaffold of this compound is an ideal platform for applying such strategies.
For instance, the central pyrimidine ring can act as a bioisostere for other aromatic systems, like a benzene (B151609) ring, introducing hydrogen bond acceptors that can fundamentally alter interactions with a biological target. mdpi.com Conversely, other heterocycles can be used to replace the pyrimidine core to probe the importance of the ring nitrogens. nih.govacs.org Furthermore, the substituents on the ring are amenable to bioisosteric replacement. The isopropyl group could be swapped for other alkyl groups, a cyclopropyl (B3062369) ring, or other lipophilic moieties to fine-tune binding interactions. The chlorine atom itself can be replaced with groups like a methyl or cyano group to explore steric and electronic effects. This tactical application of bioisosteric replacement allows medicinal chemists to systematically explore the chemical space around the pyrimidine core to develop improved therapeutic agents. acs.orgnih.gov
Structure Activity Relationship Sar Studies and Molecular Target Engagement Focused on Mechanistic Insights
Elucidation of Structural Determinants for Molecular Interaction with Specific Enzymes
The specific arrangement of functional groups on the 6-chloro-2-(propan-2-yl)pyrimidin-4-ol scaffold is crucial for its binding affinity and selectivity towards target enzymes. The pyrimidine (B1678525) core itself serves as a versatile platform that can be readily modified to optimize these interactions. mdpi.comnih.gov
The 4-hydroxyl group can act as both a hydrogen bond donor and acceptor, forming critical connections within an enzyme's active site. The 2-isopropyl group, being hydrophobic, likely engages in van der Waals interactions with nonpolar residues in the binding pocket. The 6-chloro substituent, an electron-withdrawing group, can influence the electronic distribution of the pyrimidine ring and may also participate in halogen bonding, a type of noncovalent interaction that is increasingly recognized in drug design.
Kinase Inhibition Mechanisms through Pyrimidine Scaffolds
The pyrimidine core is a well-established "hinge-binding" motif for many protein kinases. acs.orgnih.gov This is due to its ability to mimic the adenine (B156593) base of ATP, the natural substrate for kinases, and form hydrogen bonds with the backbone of the kinase hinge region. nih.gov Numerous pyrimidine-based kinase inhibitors have been developed, targeting a wide range of kinases involved in cancer and other diseases. nih.govnih.govnih.gov
While direct experimental data for this compound is not available, based on the known mechanisms of similar pyrimidine derivatives, it is plausible that this compound could act as a kinase inhibitor. The nitrogen atoms of the pyrimidine ring would likely form hydrogen bonds with the kinase hinge region. The 4-hydroxyl group could further stabilize this interaction by forming additional hydrogen bonds. The 2-isopropyl group would be positioned to interact with a hydrophobic pocket adjacent to the hinge region, a common feature in many kinase active sites. nih.gov The selectivity of such a compound for different kinases would be determined by the specific shape and chemical nature of this hydrophobic pocket. acs.org
For instance, studies on 4-(pyrazol-4-yl)-pyrimidines have demonstrated that substituents on the pyrimidine ring are key determinants of potency and selectivity for cyclin-dependent kinases (CDKs). nih.gov Similarly, research on pyrazolo[3,4-d]pyrimidines, which are bioisosteres of purines, has shown that modifications to the pyrimidine core can modulate their activity against various oncogenic kinases. nih.gov
Interactions with Other Enzyme Classes (e.g., Dihydrofolate Reductase)
Beyond kinases, pyrimidine derivatives are known to inhibit other classes of enzymes. A prominent example is dihydrofolate reductase (DHFR), a key enzyme in the folate metabolic pathway and a well-established target for antimicrobial and anticancer drugs. nih.gov The majority of DHFR inhibitors are 2,4-diaminopyrimidine (B92962) derivatives. nih.gov
Although this compound does not possess the classic 2,4-diamino substitution pattern, the potential for interaction with DHFR or other enzymes should not be entirely dismissed. The pyrimidine core itself is a versatile scaffold, and its inhibitory activity is highly dependent on the specific substitution pattern. nih.gov Further investigation would be required to determine if this particular compound exhibits any significant activity against DHFR or other enzyme classes.
Analysis of Ligand-Receptor Binding Modes via Computational and In Vitro Studies
Computational methods, particularly molecular docking, are invaluable tools for predicting and analyzing the binding modes of small molecules like this compound with their target receptors. nih.govijcea.orgmdpi.comresearchgate.net Docking studies can provide insights into the likely orientation of the inhibitor within the active site and identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. ijcea.orgresearchgate.net
For a hypothetical interaction with a kinase, a docking simulation would likely show the pyrimidine ring of this compound positioned in the ATP-binding pocket, with the ring nitrogens forming hydrogen bonds with the hinge region. The 4-hydroxyl group would be predicted to form an additional hydrogen bond with a nearby residue, while the 2-isopropyl group would occupy a hydrophobic pocket.
These computational predictions would then need to be validated through in vitro studies. Kinase inhibition assays, for example, could be used to determine the IC50 value of the compound against a panel of different kinases, providing a measure of its potency and selectivity. acs.org X-ray crystallography of the compound in complex with its target enzyme would provide the most definitive evidence of the binding mode. nih.gov
Rational Design Principles Derived from SAR for Modulating Biological Pathways
The structure-activity relationships (SAR) derived from studies of various pyrimidine derivatives provide a set of rational design principles for developing new and improved inhibitors. nih.govnih.govrsc.orgmdpi.com By systematically modifying the substituents on the pyrimidine ring, it is possible to modulate the compound's potency, selectivity, and pharmacokinetic properties. nih.gov
For this compound, several modifications could be envisioned to explore and potentially enhance its biological activity. For example, replacing the 2-isopropyl group with other alkyl or aryl groups could probe the size and nature of the hydrophobic pocket in the target enzyme. mdpi.com Altering the substituent at the 6-position from chloro to other halogens or small alkyl groups could fine-tune the electronic properties and steric interactions of the molecule. nih.gov The 4-hydroxyl group could be replaced with an amino group, a common feature in many kinase inhibitors, to further explore interactions with the active site.
Exploration of Off-Target Interactions through Molecular Profiling
A significant challenge in the development of kinase inhibitors is achieving high selectivity, as the ATP-binding site is conserved across many kinases. acs.orgnih.gov This can lead to off-target effects, where the inhibitor binds to and inhibits unintended kinases, potentially causing unwanted side effects.
To address this, broad molecular profiling, such as kinome-wide screening, is essential. acs.org This involves testing the compound against a large panel of kinases to identify any off-target interactions. acs.org Such profiling would be crucial for characterizing the selectivity of this compound and for guiding any further optimization efforts to improve its selectivity profile. Computational methods can also be employed to predict potential off-target interactions.
Future Research Directions and Unexplored Avenues in 6 Chloro 2 Propan 2 Yl Pyrimidin 4 Ol Chemistry
Development of Novel Synthetic Methodologies for Enhanced Accessibility and Efficiency
The accessibility of 6-chloro-2-(propan-2-yl)pyrimidin-4-ol and its derivatives is fundamental to unlocking their full therapeutic potential. While classical synthetic routes to pyrimidines are well-established, future research should focus on developing more efficient, sustainable, and versatile methodologies.
Key Areas for Future Synthetic Exploration:
Catalyst-Free and Green Synthesis: Exploring catalyst-free reaction conditions is a significant step towards environmentally benign chemical processes. researchgate.net Research into solvent-free reactions or the use of greener solvents could significantly reduce the environmental impact of synthesizing pyrimidine (B1678525) derivatives. ajgreenchem.comnih.govchemrevlett.com For instance, a method for synthesizing novel 6-chloro-3-isopropyl-1-methylpyrimidine-2,4(1H,3H)-dione derivatives has been developed without a catalyst. researchgate.net
Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processes, including improved safety, scalability, and reaction control. researchgate.net The application of flow chemistry to the synthesis of this compound could lead to more efficient and reproducible production. researchgate.net
Microwave and Ultrasound-Assisted Synthesis: These non-conventional energy sources can accelerate reaction rates and improve yields in the synthesis of heterocyclic compounds, including pyrimidines. nih.govenamine.net Investigating their application could streamline the synthesis of the target compound and its analogues.
Novel Catalytic Systems: The development of novel catalysts, such as nano-catalysts or reusable solid-supported catalysts, could enhance the efficiency and sustainability of pyrimidine synthesis. orientjchem.org For example, the use of a CuI/Mg-Al-LDH catalyst has been shown to be effective in the synthesis of certain pyrimidine derivatives. orientjchem.org
A comparative table of conventional versus potential novel synthetic approaches is presented below:
| Synthetic Approach | Conventional Method | Potential Novel Method | Advantages of Novel Method |
| Catalysis | Homogeneous acid or base catalysis | Catalyst-free, nano-catalysts, reusable solid-supported catalysts | Reduced waste, easier purification, improved sustainability. researchgate.netorientjchem.org |
| Energy Source | Conventional heating (reflux) | Microwave irradiation, ultrasound | Faster reaction times, improved yields, energy efficiency. nih.govenamine.net |
| Reaction Setup | Batch processing | Continuous flow chemistry | Enhanced safety, scalability, and process control. researchgate.net |
Application of Advanced Computational Approaches for Predictive Design
Computational chemistry offers powerful tools to guide the design and optimization of new drug candidates, saving significant time and resources. For this compound, these approaches can be instrumental in predicting biological activity and pharmacokinetic properties.
Future Computational Research Directions:
Quantitative Structure-Activity Relationship (QSAR): QSAR studies can establish a mathematical relationship between the chemical structure of pyrimidine derivatives and their biological activity. nih.govnih.gov This can be used to predict the activity of novel analogues of this compound and prioritize their synthesis.
Molecular Docking: Molecular docking simulations can predict the binding mode and affinity of this compound derivatives to specific biological targets, such as protein kinases or enzymes. nih.govnih.govijpbs.com This information is crucial for understanding the mechanism of action and for designing more potent and selective inhibitors.
In Silico ADMET Prediction: The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in drug discovery. audreyli.comiapchem.orgbenthamscience.combiorxiv.org In silico models can be used to evaluate the drug-likeness of this compound derivatives and identify potential liabilities early in the development process.
The following table outlines the potential applications of various computational methods:
| Computational Method | Application for this compound | Expected Outcome |
| QSAR | Predict the biological activity of novel derivatives. | Prioritization of synthetic targets with enhanced potency. nih.gov |
| Molecular Docking | Identify potential biological targets and predict binding modes. | Elucidation of mechanism of action and structure-based design of new inhibitors. nih.gov |
| ADMET Prediction | Evaluate pharmacokinetic and toxicity profiles. | Selection of candidates with favorable drug-like properties. audreyli.comiapchem.org |
Exploration of Non-Canonical Biological Interactions and Target Discovery
While pyrimidine derivatives are well-known to interact with a range of biological targets, the full spectrum of interactions for this compound remains largely unexplored. Future research should venture beyond canonical targets to uncover novel mechanisms of action.
Avenues for Uncovering Novel Biological Interactions:
Chemical Proteomics: This powerful technique can be used to identify the direct binding partners of a small molecule in a complex biological system. nih.govnih.govrsc.orgresearchgate.netmdpi.com By creating a probe molecule based on the this compound scaffold, researchers can "fish" for its interacting proteins, potentially revealing novel targets. nih.govnih.gov
Phenotypic Screening: Screening this compound and its derivatives in a variety of cell-based assays can uncover unexpected biological effects. Hits from these screens can then be followed up with target identification studies to elucidate the underlying mechanism.
Exploration of Allosteric Binding Sites: Many drugs exert their effects by binding to allosteric sites on proteins, which can offer advantages in terms of selectivity and reduced side effects. Computational and experimental methods can be employed to search for potential allosteric binding sites for this compound on various protein targets.
Integration with Emerging Technologies in Chemical Biology Research
The field of chemical biology is constantly evolving, with new technologies offering unprecedented opportunities for drug discovery and development. Integrating this compound into these emerging platforms could accelerate the identification of novel therapeutic agents.
Emerging Technologies for Future Exploration:
DNA-Encoded Libraries (DELs): DEL technology allows for the synthesis and screening of massive libraries of compounds, each tagged with a unique DNA barcode. nih.govacs.orgnih.govacs.orgfigshare.com Incorporating the this compound scaffold into a DEL would enable the rapid identification of potent and selective binders to a wide range of protein targets.
Proteolysis-Targeting Chimeras (PROTACs): PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The this compound scaffold could be developed into a ligand for a protein of interest and incorporated into a PROTAC, offering a novel therapeutic modality.
Photoaffinity Labeling: This technique uses a photoreactive group to covalently link a small molecule to its binding partner upon exposure to light. enamine.netnih.govnih.gov Synthesizing photoaffinity probes based on this compound would allow for the definitive identification of its direct binding targets in a cellular context.
The table below summarizes the potential of these emerging technologies:
| Technology | Application to this compound | Potential Outcome |
| DNA-Encoded Libraries | Incorporation of the scaffold into a diverse library. | Rapid discovery of novel binders to a wide array of targets. nih.govnih.gov |
| PROTACs | Development of a ligand for a target protein. | Targeted protein degradation as a therapeutic strategy. |
| Photoaffinity Labeling | Synthesis of photoreactive probes. | Unambiguous identification of direct protein targets. nih.govnih.gov |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-chloro-2-(propan-2-yl)pyrimidin-4-ol, and how can reaction purity be optimized?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, 6-chloro-pyrimidin-4-ol derivatives can be synthesized by reacting substituted benzyl halides (e.g., 2-chloro-6-fluorobenzyl chloride) with hydroxyl-containing pyrimidine precursors under reflux in aprotic solvents like DMF or THF . Purity optimization requires careful control of stoichiometry, temperature (60–90°C), and purification via column chromatography or recrystallization using ethanol/water mixtures .
Q. How should researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : Use a combination of:
- Spectroscopy : NMR (¹H/¹³C) to confirm substituent positions and hydrogen bonding (e.g., hydroxyl proton at δ 10–12 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to validate molecular weight and fragmentation patterns.
- X-ray Crystallography : Employ SHELX software for crystal structure refinement, particularly for resolving tautomeric forms (e.g., keto-enol equilibrium) .
Q. What preliminary biological assays are recommended to evaluate the bioactivity of this compound?
- Methodological Answer : Conduct in vitro assays targeting:
- Antimicrobial Activity : Broth microdilution to determine minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria .
- Enzyme Inhibition : Fluorescence-based assays for kinases or proteases, using ATP/NADH depletion as readouts .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
Advanced Research Questions
Q. How can computational chemistry resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., DNA gyrase) and identify binding affinities. Compare results across studies to reconcile discrepancies .
- QSAR Modeling : Corrogate substituent effects (e.g., chloro vs. methyl groups) on bioactivity using descriptors like logP and polar surface area .
- Free Energy Perturbation (FEP) : Quantify thermodynamic contributions of specific functional groups to binding energetics .
Q. What strategies improve the regioselectivity of substitution reactions in pyrimidine derivatives like this compound?
- Methodological Answer :
- Microwave-Assisted Synthesis : Enhances reaction efficiency and selectivity by reducing side reactions (e.g., 80°C, 30 minutes, 300 W microwave irradiation) .
- Catalytic Systems : Use Pd/Cu catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura) to install aryl/alkyl groups at the 4-position .
- Solvent Effects : Polar aprotic solvents (e.g., DMSO) stabilize transition states, favoring substitution at the electron-deficient C6 position .
Q. How can structural modifications enhance the pharmacokinetic properties of this compound?
- Methodological Answer :
- Prodrug Design : Introduce ester or phosphate groups at the hydroxyl position to improve solubility and bioavailability .
- Metabolic Stability : Replace the chloro group with trifluoromethyl to reduce cytochrome P450-mediated oxidation .
- Lipinski’s Rule Compliance : Balance logP (<5) and molecular weight (<500 Da) by substituting the isopropyl group with smaller alkyl chains .
Data Analysis and Optimization
Q. What experimental controls are critical when analyzing the anti-inflammatory activity of this compound?
- Methodological Answer :
- Positive Controls : Use dexamethasone (for COX-2 inhibition) or ibuprofen (for LOX inhibition) to benchmark activity .
- Negative Controls : Include solvent-only (e.g., DMSO) and scrambled compound samples to rule out assay interference.
- Dose-Response Curves : Perform triplicate measurements at 6–8 concentrations to ensure reproducibility .
Q. How can researchers optimize crystallization conditions for X-ray diffraction studies?
- Methodological Answer :
- Solvent Screening : Test solvent mixtures (e.g., methanol/chloroform) via vapor diffusion in sitting-drop plates.
- Temperature Gradients : Use thermal cyclers to identify optimal nucleation temperatures (e.g., 4°C vs. 25°C) .
- Additive Screening : Incorporate small molecules (e.g., glycerol, PEG 4000) to improve crystal lattice packing .
Conflict Resolution in Literature
Q. How should conflicting reports on the tautomeric stability of this compound be addressed?
- Methodological Answer :
- Variable Temperature (VT) NMR : Monitor chemical shifts across 25–100°C to detect keto-enol equilibrium shifts .
- Solid-State IR Spectroscopy : Compare carbonyl (C=O) and hydroxyl (O-H) stretching frequencies in crystalline vs. amorphous forms .
- DFT Calculations : Compute energy differences between tautomers using Gaussian at the B3LYP/6-31G* level to predict dominant forms .
Tables for Key Data
| Property | Value/Technique | Reference |
|---|---|---|
| Synthetic Yield Optimization | 70–85% via microwave-assisted synthesis | |
| logP (Predicted) | 2.1 ± 0.3 | |
| MIC (S. aureus) | 32 µg/mL | |
| Crystallization Solvent | Ethanol/Water (7:3) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
